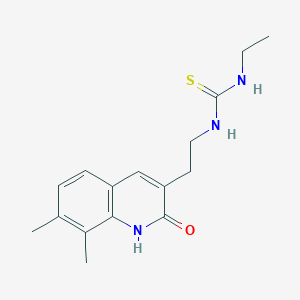![molecular formula C12H14F3N B2734815 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 603068-26-4](/img/structure/B2734815.png)
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It is stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” is characterized by a pyrrolidine ring, a methyl group attached to the 4-position of the ring, and a phenyl ring substituted with a trifluoromethyl group at the 4-position . The molecular formula is C12H14F3N, and the average mass is 229.242 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” include a molecular weight of 229.25 . It is a liquid at room temperature .Applications De Recherche Scientifique
Analytical Toxicology
A comprehensive review on pyrrolidinophenone derivatives, which are a group of narcotic drugs controlled in the Russian Federation, discusses trends in biotransformation and the analytical techniques used for their detection in biological fluids. The review highlights the importance of enzymatic hydrolysis followed by solid-phase extraction for achieving low detection limits for these substances and their primary metabolites. This work underscores the role of pyrrolidinophenone derivatives in the field of analytical toxicology and drug monitoring (I. V. Synbulatov, A. V. Voronin, & T. Voronina, 2019).
Drug Discovery
The stereochemistry of phenylpiracetam and its methyl derivative has been reviewed, with a focus on improving the pharmacological profile through the design, synthesis, and exploration of biological activity. This research indicates the crucial role of the pyrrolidine scaffold in developing central nervous system agents to facilitate memory processes and attenuate cognitive function impairment (G. Veinberg et al., 2015).
Biological Significance
A review on biologically significant pyrimidine appended optical sensors highlights the use of heterocycles, including pyrrolidine derivatives, in the synthesis of optical sensors due to their biological and medicinal applications. The adaptability of pyrimidine derivatives in forming coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the broader scientific applications of pyrrolidine-based compounds (Gitanjali Jindal & N. Kaur, 2021).
Versatile Scaffold for Bioactive Compounds
The pyrrolidine ring is highlighted as a versatile scaffold for novel biologically active compounds in drug discovery. This review emphasizes the utility of the pyrrolidine ring in exploring the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. It discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, outlining the influence of steric factors on biological activity and the importance of stereochemistry in the biological profile of drug candidates (Giovanna Li Petri et al., 2021).
Safety And Hazards
The compound “4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” may cause skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The future directions of “4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” and similar compounds lie in their potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The trifluoromethyl group is also of interest due to its presence in many FDA-approved drugs .
Propriétés
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWKBAYDBUQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

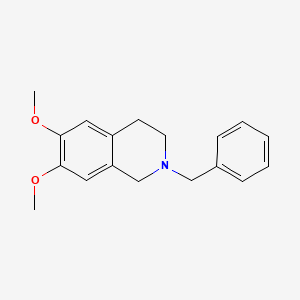
![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)
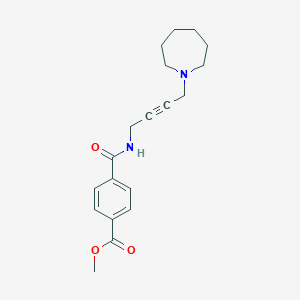
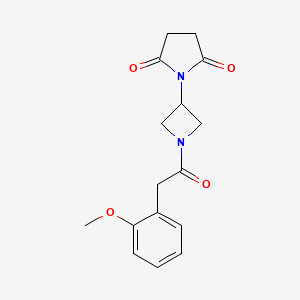
![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B2734736.png)
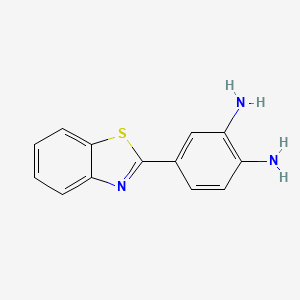
![N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B2734739.png)
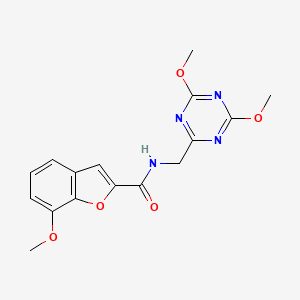
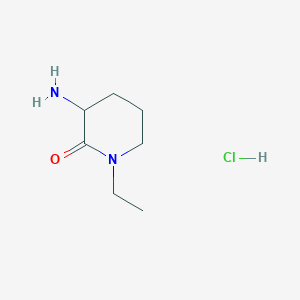
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2734749.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734751.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734753.png)
